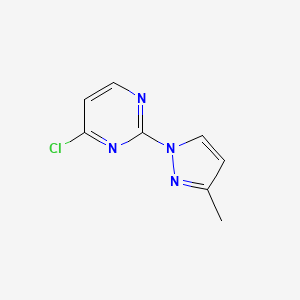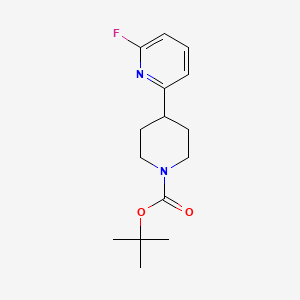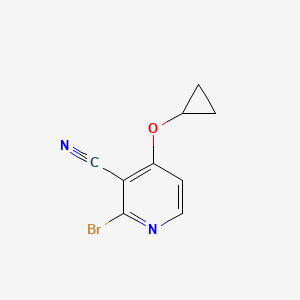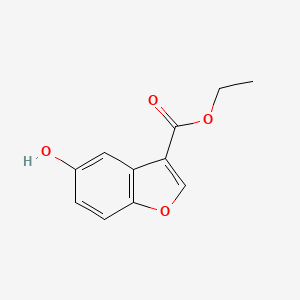
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is a chemical compound with the molecular formula C₁₂H₈N₂O₃S. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and a methylsulfonyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- typically involves multiple steps, starting with the base quinoline structure. One common synthetic route is the nitration of quinoline followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is used as a building block for the synthesis of more complex organic compounds. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its biological activity makes it a candidate for further research and development in the pharmaceutical industry.
Industry: In the industrial sector, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism by which 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonyl groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinoline: The parent compound of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-, known for its diverse applications in chemistry and medicine.
4-Hydroxyquinoline: A related compound with similar biological activities, often used in the development of antimalarial and anticancer drugs.
8-Methylsulfonylquinoline: Another derivative of quinoline with a methylsulfonyl group at the 8-position, used in various chemical and biological applications.
Uniqueness: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives
Properties
Molecular Formula |
C11H8N2O3S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O3S/c1-17(15,16)9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
InChI Key |
DUQVSPFFDLGQNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
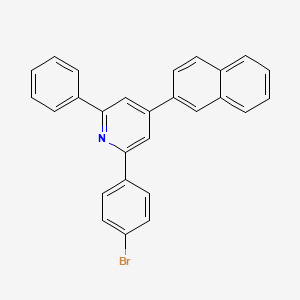
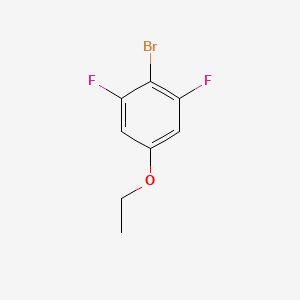

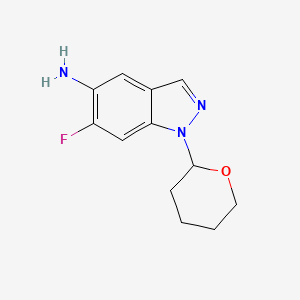
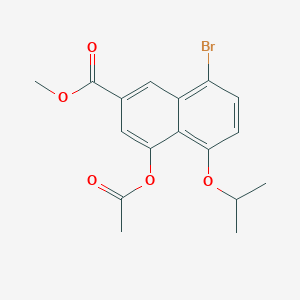
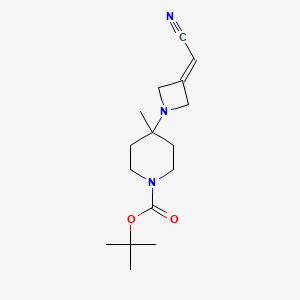

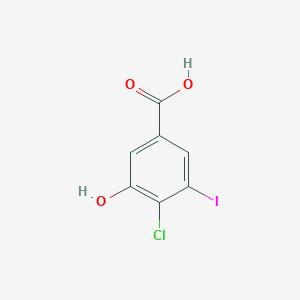
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
